molecular formula C9H9BrF3N B13621338 2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine

2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine

Cat. No.: B13621338
M. Wt: 268.07 g/mol
InChI Key: QSCKSYSFRDZEQZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine is a halogenated aromatic amine featuring a bromine atom at the ortho position and a trifluoromethyl (-CF₃) group at the para position on the benzene ring. This compound is part of a broader class of phenylalkylamines, which are widely investigated for their pharmacological and synthetic utility. Its molecular formula is C₉H₈BrF₃N, with a molecular weight of 276.07 g/mol (CAS: 2205384-01-4) . The bromine substituent contributes electron-withdrawing effects, while the -CF₃ group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery and materials science.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3-4,14H2

InChI Key

QSCKSYSFRDZEQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine chain .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl ethanamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins . The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Key Structural Differences Molecular Weight (g/mol) CAS Number
2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine Br (2), -CF₃ (5) Reference compound 276.07 2205384-01-4
2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride -OCH₃ (2,5), -CF₃ (4) Methoxy groups instead of Br; altered positions 295.73 (free base) Not provided
2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride -CH₃ (2), -CF₃ (5) Methyl (electron-donating) vs. Br 239.67 Not provided
(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine Cl (4), -CF₃ (3) Chloro instead of Br; positional isomer 237.66 2003-10-3
1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine Br (2), F (5), -OCF₃ (side chain) Additional fluoro and trifluoromethoxy groups 328.11 1803581-12-5
2-(3-(Trifluoromethyl)phenyl)ethan-1-amine -CF₃ (3) No bromo substituent 215.19 Not provided
Key Observations:
  • Electron Effects : Bromine (Br) and chlorine (Cl) are electron-withdrawing, while methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. This influences reactivity and binding to biological targets .
  • Lipophilicity : The -CF₃ group increases lipophilicity across all analogs, but bromine further enhances this property compared to methyl or methoxy substituents .
  • Steric Hindrance : The ortho-bromo substituent in the target compound may introduce steric constraints absent in para-substituted analogs (e.g., ).

Physicochemical Properties

  • Solubility : Bromine and -CF₃ reduce aqueous solubility compared to methoxy or methyl analogs, necessitating formulation optimization for drug delivery .
  • Stability : The ortho-bromo substituent may increase susceptibility to photodegradation compared to para-substituted chloro analogs .

Biological Activity

2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which may facilitate interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structural Features

The molecular formula of 2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine is C9H9BrF3N, with a molecular weight of 284.07 g/mol. The structural components include:

  • Amino group : Contributes to hydrogen bonding and reactivity.
  • Brominated aromatic ring : Enhances lipophilicity and may influence binding to biological targets.
  • Trifluoromethyl group : Increases the compound's ability to penetrate lipid membranes.

Research indicates that the compound may interact with various molecular targets, influencing multiple biological pathways. The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, making it a candidate for drug development.

  • Interaction with VEGFR-2 : Studies have shown that compounds similar to 2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. For instance, derivatives have demonstrated promising IC50 values against tumor cell lines, indicating potential anticancer properties .
  • Antimicrobial Activity : The compound's structural attributes suggest potential antimicrobial effects. Derivatives featuring similar functional groups have shown activity against various bacterial strains, highlighting the importance of electron-withdrawing groups like trifluoromethyl in enhancing efficacy .
  • Antichlamydial Properties : Preliminary studies indicate that compounds with a trifluoromethyl substituent exhibit selective activity against Chlamydia trachomatis, suggesting that 2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine could contribute to developing new treatments for sexually transmitted infections .

Case Study 1: Anticancer Activity

In a recent study screening various compounds against a panel of 60 tumor cell lines, derivatives of 2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine exhibited significant growth inhibition percentages (GI%). Notably, one derivative achieved an IC50 value comparable to established drugs like sunitinib, suggesting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research on related compounds has demonstrated high activity against Staphylococcus aureus and other pathogens. The introduction of the trifluoromethyl group has been linked to improved antimicrobial properties, indicating that similar modifications in 2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine could enhance its effectiveness as an antibacterial agent .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to 2-(2-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine:

Compound NameActivity TypeIC50 Value (μM)Target/Pathway
Compound AVEGFR-2 Inhibition0.20Cancer Cell Lines
Compound BAntimicrobial<10Staphylococcus aureus
Compound CAntichlamydial<15Chlamydia trachomatis

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